Loureirin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiplatelet Activity

Studies suggest Loureirin A may possess antiplatelet properties, meaning it could inhibit platelet aggregation, the clumping of blood cells involved in blood clotting. Research indicates it may achieve this by affecting a signaling pathway called the Akt pathway, potentially reducing the risk of blood clots [].

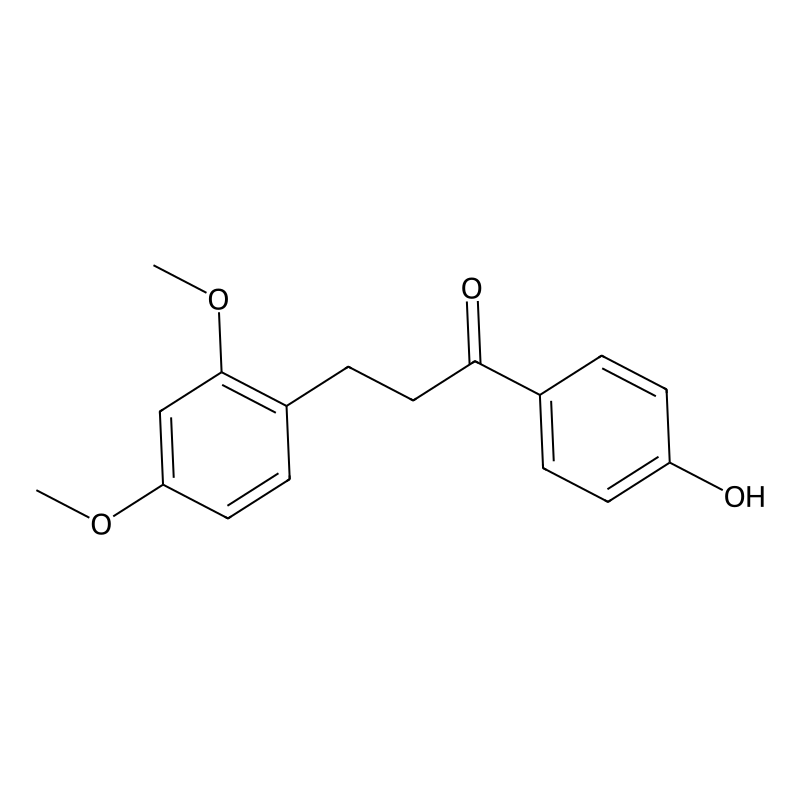

Loureirin A is a naturally occurring compound primarily derived from the resin of the Dracaena cochinchinensis plant, commonly known as dragon's blood. This compound belongs to the class of dihydrochalcones, which are characterized by their unique chemical structure and biological activities. Loureirin A has gained attention due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and antithrombotic treatments. Its molecular formula is C₁₅H₁₄O₅, and it exhibits a complex arrangement that contributes to its diverse biological effects.

The biological activities of Loureirin A are extensive and include:

- Antiplatelet Activity: Loureirin A inhibits platelet aggregation, making it a potential candidate for antithrombotic therapy. It achieves this by attenuating Akt phosphorylation, which is critical in platelet activation processes .

- Antioxidant Properties: The compound exhibits antioxidant effects, helping to scavenge free radicals and reduce oxidative stress within cells .

- Anti-inflammatory Effects: Loureirin A has demonstrated anti-inflammatory properties, contributing to its therapeutic potential in conditions linked to chronic inflammation .

The synthesis of Loureirin A can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry approaches. The extraction typically involves solvent extraction techniques from the resin of Dracaena cochinchinensis. Additionally, synthetic routes may involve the use of starting materials such as phenolic compounds and subsequent reactions including methylation or acylation to construct the dihydrochalcone framework.

Loureirin A has several applications in medicinal chemistry and pharmacology:

- Cardiovascular Health: Due to its antiplatelet properties, it may be used in the prevention of cardiovascular diseases associated with thrombosis.

- Anti-inflammatory Treatments: Its ability to modulate inflammatory responses makes it suitable for developing treatments for inflammatory diseases.

- Antimicrobial Activity: Recent studies suggest that Loureirin A possesses antimicrobial properties, indicating potential use in treating infections .

Research has focused on the interactions of Loureirin A with various biological systems. Studies indicate that it can modulate gut microbiota composition when combined with other treatments, suggesting a role in maintaining gut health alongside its other therapeutic effects . Furthermore, investigations into its interaction with cellular signaling pathways provide insights into its mechanism of action at the molecular level.

Loureirin A shares structural similarities with other compounds derived from Dracaena cochinchinensis, notably Loureirin B and Loureirin C. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Key Biological Activity | Unique Features |

|---|---|---|---|

| Loureirin A | Dihydrochalcone | Antiplatelet, antioxidant | Inhibits PI3K/Akt signaling |

| Loureirin B | Dihydrochalcone | Anti-inflammatory | Regulates miR-148-3p via Wnt/β-catenin pathway |

| Loureirin C | Dihydrochalcone | Antioxidant | Focus on cerebral ischemia treatment |

Loureirin A's distinct ability to inhibit platelet aggregation while also exhibiting antioxidant properties sets it apart from its counterparts.

Loureirin A represents a significant flavonoid compound primarily found within species of the genus Dracaena, with Dracaena cochinchinensis serving as the most extensively studied and commercially important source [1] [5]. This dihydrochalcone compound, characterized by the molecular formula C17H18O4 and molecular weight of 286.32 g/mol, has been documented in multiple botanical sources including Dracaena cochinchinensis, Soymida febrifuga, and Garcinia dulcis [1].

The primary biosynthetic reservoir for Loureirin A production lies within the specialized tissues of Dracaena species, particularly the bark regions of stems and roots [10] [29]. Research has demonstrated that under natural conditions, the bark of trunk and roots represents the main tissues for synthesis and storage of dragon's blood flavonoids, including Loureirin A [10]. Quantitative analysis reveals that small amounts of Loureirin A can be detected in leaves, suggesting potential for leaf-based extraction, though concentrations remain significantly lower compared to bark tissues [10] [29].

The tissue-specific distribution pattern of Loureirin A within Dracaena cochinchinensis demonstrates pronounced accumulation in bark tissues, with highest concentrations observed in stem bark under natural conditions [10]. Real-time quantitative polymerase chain reaction analysis has confirmed that genes encoding enzymes involved in flavonoid biosynthesis show elevated expression levels in bark tissues of both roots and trunk [10] [13].

| Tissue Type | Loureirin A Concentration | Detection Method | Reference Citation |

|---|---|---|---|

| Stem Bark (Natural conditions) | High accumulation | High-Performance Liquid Chromatography-Mass Spectrometry | [10] |

| Root Bark (Natural conditions) | High accumulation | quantitative Polymerase Chain Reaction & High-Performance Liquid Chromatography | [10] [29] |

| Trunk Bark (Natural conditions) | Primary storage site | Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry | [27] |

| Leaves (Natural conditions) | Small amounts detected | quantitative Polymerase Chain Reaction analysis | [10] [29] |

Phytochemical Context within Sanguis Draconis Resin Composition

Loureirin A exists within the complex phytochemical matrix of Sanguis Draconis, commonly known as dragon's blood resin, which represents a wound-induced defensive secretion produced by Dracaena species [3] [30]. This traditional medicine contains a diverse array of bioactive compounds, with flavonoids constituting the primary therapeutic components [6] [30].

The resinous matrix of Sanguis Draconis demonstrates remarkable chemical complexity, with Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry/Mass Spectrometry analysis revealing the presence of 56 distinct compounds in artificially induced resin samples [27]. Of these compounds, 44 peaks have been tentatively or unambiguously characterized, with 40 peaks found consistently in both artificially induced and natural resin samples [27].

Chemical characterization studies have identified Loureirin A alongside other significant flavonoid compounds including loureirin B, loureirin C, cochinchinenin, socotrin-4'-ol, 4',7-dihydroxyflavan, resveratrol, and various hydroxyphenolic compounds [30]. Recent phytochemical investigations have isolated additional components including 4-hydroxy-2,6-dimethoxy-3-methyldihydrochalcone, 4'-hydroxy-5,7-dimethoxy-8-methylflavan, and pterostilbene from Sanguis Draconis samples [23].

The formation of this resinous material represents a positive defensive response of Dracaena species to external stress and mechanical stimulation, involving complex physiological and ecological processes centered on specialized secondary metabolite production [6]. Flavonoids serve as the main active compounds within dragon's blood, with loureirin B and C functioning as indicator compounds for quality evaluation purposes [6].

Enzymatic Pathways for Flavonoid Biosynthesis in Dracaena Species

The biosynthetic pathway leading to Loureirin A formation follows the well-characterized flavonoid biosynthesis route, which represents a branch of the phenylpropanoid pathway [31] [32]. This pathway initiates with the conversion of phenylalanine through a series of enzymatic reactions catalyzed by cytosolic enzymes collectively termed group I or early-acting enzymes [31].

The initial enzymatic sequence involves phenylalanine ammonia lyase, which converts phenylalanine to cinnamic acid, followed by trans-cinnamate 4-monooxygenase and 4-coumarate-coenzyme A ligase, ultimately producing p-coumaroyl-coenzyme A [31] [32]. This pivotal branch-point metabolite serves as the precursor for diverse phenolic compounds, including flavonoid and non-flavonoid polyphenols [31].

Chalcone synthase represents the first enzyme specific to the flavonoid pathway, catalyzing the formation of chalcone scaffolds from which all flavonoids derive [32]. In Dracaena cochinchinensis, five chalcone synthase gene copies have been identified, with these genes showing rapid induction following injury [22] [37]. The enzyme utilizes one molecule of p-coumaroyl-coenzyme A and three molecules of malonyl-coenzyme A to produce naringenin chalcone [25].

Chalcone isomerase facilitates the intramolecular cyclization of chalcones, leading to the formation of heterocyclic ring C and producing various flavanones [16] [25]. In Dracaena cambodiana, eleven chalcone isomerase family genes have been identified and classified into three distinct types [16]. Specifically, DcCHI1 demonstrates catalytic activity for naringenin formation from naringenin chalcone, while DcCHI4 lacks this specific catalytic function [16].

| Enzyme | Function in Pathway | Expression in D. cochinchinensis | Gene Copies |

|---|---|---|---|

| Phenylalanine Ammonia Lyase | Converts phenylalanine to cinnamic acid | Highly expressed in bark tissues | Multiple |

| Cinnamate 4-Hydroxylase | Hydroxylates cinnamic acid to p-coumaric acid | Upregulated after wounding | Single |

| 4-Coumarate-coenzyme A Ligase | Forms p-coumaroyl-coenzyme A from p-coumaric acid | Multiple isoforms identified | Two identified |

| Chalcone Synthase | Catalyzes chalcone formation (rate-limiting) | Rapidly induced post-injury | Five copies |

| Chalcone Isomerase | Converts chalcones to flavanones | Key rate-limiting enzyme | Eleven identified |

| Flavanone 3-Hydroxylase | Hydroxylates flavanones to dihydroflavonols | Expressed in wounded stems | Two copies |

| Dihydroflavonol Reductase | Reduces dihydroflavonols to leucoanthocyanidins | Multiple copies in genome | Five copies |

| Flavonol Synthase | Oxidizes dihydroflavonols to flavonols | Wound-responsive expression | Three copies |

The transcriptional regulation of flavonoid biosynthesis in Dracaena species involves complex networks of transcription factors, particularly MYB and basic helix-loop-helix protein families [20] [21] [22]. Comprehensive transcriptome analysis has identified 129 MYB transcription factors, 82 basic helix-loop-helix transcription factors, and 93 WD40 repeat proteins in Dracaena cochinchinensis [26]. These regulatory proteins form ternary complexes that control the expression of structural genes involved in flavonoid biosynthesis and transport [26].

Co-expression modeling has predicted basic helix-loop-helix and MYB transcription factors as core regulators in flavonoid synthesis, with these factors likely targeting phenylalanine ammonia lyase, chalcone synthase, and flavonol synthase genes [21] [22]. Analysis of promoter regions reveals numerous cis-acting elements specifically recognized by basic helix-loop-helix and MYB transcription factors, confirming their regulatory roles in enzyme gene expression [21] [22].

Environmental and Stress-Induced Modulation of Loureirin A Production

Environmental stress, particularly mechanical wounding, serves as the primary stimulus for enhanced Loureirin A production in Dracaena species [6] [11] [22]. Transcriptomic and metabolomic analyses have revealed that dragon's blood formation represents a complex defensive response involving coordinated upregulation of secondary metabolic pathways [6] [37].

Wounding stress attenuates lignin biosynthesis while simultaneously promoting flavonoid biosynthesis, demonstrating metabolic reprogramming toward defensive compound production [19] [37]. Time-course studies indicate that loureirin A, along with loureirin C and D, is produced during early metabolism stages following wounding and ceases to increase during long-term reactions [6]. This temporal pattern contrasts with loureirin B production, which initiates during middle metabolism stages and accumulates slowly over extended periods [6].

Gene expression profiling demonstrates that most flavonoid biosynthesis genes, including chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, flavonol synthase, and polyphenol oxidase, show minimal expression in healthy stem tissues but undergo rapid and significant induction following injury [37]. These genes are considered specifically involved in dragon's blood formation processes [37].

Reactive oxygen species have been identified as the primary sensor and core regulator in dragon's blood formation processes [37]. Various stress-related signaling molecules, including reactive oxygen species, represent convergence points where multiple signaling pathways intersect during the wound response [37]. This oxidative stress response triggers the coordinated expression of flavonoid biosynthetic genes and associated transcription factors.

Environmental factors beyond mechanical wounding also influence Loureirin A production [16]. Methyl jasmonate, 6-benzyl aminopurine (synthetic cytokinin), ultraviolet-B radiation, and wounding treatments all induce expression of key chalcone isomerase genes involved in flavonoid production [16]. These diverse stress stimuli demonstrate the multifaceted nature of environmental modulation affecting Loureirin A biosynthesis.

| Transcription Factor Family | Number in D. cochinchinensis | Wound Response | Target Genes | Regulatory Role |

|---|---|---|---|---|

| MYB (R2R3-type) | 129 identified | 41 differentially expressed | phenylalanine ammonia lyase, chalcone synthase, flavonol synthase | Primary transcriptional activator |

| basic Helix-Loop-Helix | 82 identified | 33 differentially expressed | Early pathway enzymes | DNA binding and dimerization |

| WD40 repeat proteins | 93 identified | 12 differentially expressed | Complex stabilization | Protein-protein interactions |

| MYB subgroup 5 | Multiple members | Upregulated 2h post-injury | Structural genes | Pathway-specific regulation |

| MYB subgroup 6 | Multiple members | Sustained expression | Regulatory cascade | Stress-responsive control |

High Performance Liquid Chromatography has emerged as the primary analytical technique for the separation and quantification of Loureirin A from complex botanical matrices. The compound, chemically designated as 3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one with molecular formula C17H18O4 and molecular weight 286.32 daltons, presents specific chromatographic characteristics that facilitate its analytical determination [1] [2].

The development of robust High Performance Liquid Chromatography methods for Loureirin A analysis has involved systematic optimization of multiple chromatographic parameters. Column selection studies have demonstrated that reversed-phase Kromasil C18 columns (5 μm, 4.6×200 mm dimensions) provide optimal retention and peak shape characteristics for Loureirin A separation [2]. Alternative column chemistries, including Xtimate C18 (4.6 mm × 150 mm, 5 μm) and Welch Ultimate XB-C18 columns, have also proven effective, with retention times varying from 7.1 to 27.4 minutes depending on mobile phase composition and flow conditions [2] [3].

Mobile phase optimization represents a critical aspect of Loureirin A chromatographic analysis. Binary mobile phase systems consisting of acetonitrile and water with acidic modifiers have demonstrated superior separation efficiency. The most widely employed mobile phase composition utilizes acetonitrile-0.1% acetic acid in a 37:63 volumetric ratio, providing baseline separation of Loureirin A from related compounds including Loureirin B and other coextracted phytochemicals [2] [4]. Alternative gradient systems employing acetonitrile-water gradients (60:40 to 42:58 ratios) with formic acid or glacial acetic acid modifiers have also proven effective for specific analytical applications [3] [5].

Temperature control during chromatographic analysis significantly influences separation efficiency and reproducibility. Column temperature optimization studies have established that temperatures ranging from 25°C to 40°C provide optimal chromatographic performance for Loureirin A analysis [2] [3] [6]. Higher temperatures (up to 65°C) may be employed to reduce analysis time and improve peak shape, particularly when utilizing Ultra Performance Liquid Chromatography systems [7].

Ultra Performance Liquid Chromatography technology represents an advancement in Loureirin A analytical methodology, offering enhanced resolution, sensitivity, and analysis speed compared to conventional High Performance Liquid Chromatography. The implementation of sub-2 μm particle size stationary phases enables operation at elevated pressures (up to 100 megapascals), resulting in improved chromatographic efficiency and reduced analysis times [7] [8]. Ultra Performance Liquid Chromatography methods for Loureirin A typically achieve analysis completion within 12-15 minutes compared to 40 minutes required for traditional High Performance Liquid Chromatography methods [7].

Flow rate optimization studies have established that flow rates of 0.4-1.0 milliliters per minute provide optimal chromatographic performance for Loureirin A analysis. Lower flow rates (0.4 milliliters per minute) are typically employed for mass spectrometric detection to enhance ionization efficiency, while higher flow rates (1.0 milliliters per minute) are suitable for ultraviolet detection systems [2] [3] [5].

Injection volume optimization is critical for maintaining chromatographic integrity while achieving adequate sensitivity. Injection volumes ranging from 10-20 microliters have been validated for Loureirin A analysis, with smaller volumes (10 microliters) preferred for concentrated samples and larger volumes (20 microliters) employed when enhanced sensitivity is required [2] [6].

| Parameter | HPLC Method 1 | HPLC Method 2 | HPLC-MS Method |

|---|---|---|---|

| Retention Time (min) | 27.4 | 7.1 | 8.5 |

| Mobile Phase Composition | Acetonitrile-0.1% Acetic Acid (37:63) | Acetonitrile-Water (60:40) | Water-Acetonitrile (42:58) + 0.1% Glacial Acetic Acid |

| Column Type | Kromasil C18 (5 μm, 4.6×200 mm) | Xtimate C18 (4.6 mm × 150 mm, 5 μm) | Welch Ultimate XB-C18 |

| Column Temperature (°C) | 25 | 30 | 40 |

| Flow Rate (mL/min) | 1.0 | 1.0 | 0.4 |

| Detection Wavelength (nm) | 280 | 280 | MS Detection |

| Injection Volume (μL) | 10 | 20 | 10 |

| Run Time (min) | 40 | 15 | 12 |

Mass Spectrometric Detection Strategies (High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Mass spectrometric detection represents the most sensitive and specific analytical approach for Loureirin A quantification in complex matrices. Electrospray ionization coupled with tandem mass spectrometry (High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) has emerged as the gold standard for trace-level analysis of Loureirin A in biological and botanical samples [3] [5] [9].

Electrospray ionization optimization for Loureirin A analysis involves careful selection of ionization mode and source parameters. Positive ion mode electrospray ionization generates the protonated molecular ion [M+H]+ at mass-to-charge ratio 287.1, which serves as the precursor ion for tandem mass spectrometric analysis [3] [5]. Alternative negative ion mode analysis produces the deprotonated molecular ion [M-H]- at mass-to-charge ratio 285.1, which may provide enhanced selectivity in certain matrix conditions [9].

Collision-induced dissociation fragmentation studies have established characteristic product ion patterns for Loureirin A identification and quantification. In positive ion mode, the primary fragmentation pathway involves sequential loss of water (18 daltons) and methoxy groups (31 daltons), generating product ions at mass-to-charge ratios 269.1, 241.1, and 213.1 [3] [5]. These fragmentation patterns are consistent with the dihydrochalcone structure of Loureirin A and provide specific identification criteria for analytical validation.

Multiple reaction monitoring represents the most sensitive detection mode for Loureirin A quantification, utilizing specific precursor-to-product ion transitions for enhanced selectivity and sensitivity. The primary quantification transition employs the precursor ion at mass-to-charge ratio 287.1 transitioning to the base peak product ion at mass-to-charge ratio 269.1 [3] [5]. Secondary confirmation transitions utilizing product ions at mass-to-charge ratios 241.1 and 213.1 provide additional specificity for compound identification.

Optimization of collision energy parameters is critical for achieving maximum sensitivity while maintaining adequate product ion abundance for quantification. Collision energies ranging from 15-25 electron volts for positive ion mode and 20-30 electron volts for negative ion mode have been validated for Loureirin A analysis [3] [5]. Cone voltage optimization at 25-30 volts provides optimal precursor ion transmission while minimizing in-source fragmentation.

Source temperature and desolvation parameters significantly influence ionization efficiency and analytical sensitivity. Optimal source temperatures of 120-150°C with desolvation temperatures of 350-400°C have been established for Loureirin A analysis [3] [5]. Nitrogen desolvation gas flow rates of 600-800 liters per hour provide adequate solvent removal while maintaining stable ionization conditions.

Internal standard selection is critical for accurate quantification in High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry methods. Structural analogs including buspirone and deuterated internal standards have been employed for Loureirin A quantification, providing compensation for matrix effects and extraction variability [5] [10] [11].

| Parameter | ESI Positive | ESI Negative |

|---|---|---|

| Ionization Mode | Positive | Negative |

| Precursor Ion (m/z) | 287.1 [M+H]+ | 285.1 [M-H]- |

| Product Ion (m/z) | 269.1, 241.1, 213.1 | 241.1, 213.1, 185.1 |

| Collision Energy (eV) | 15-25 | 20-30 |

| Cone Voltage (V) | 30 | 25 |

| Dwell Time (ms) | 100 | 100 |

| Fragmentation Pattern | Loss of H2O, OCH3 | Loss of CO2, OCH3 |

Validation Parameters for Quantitative Analysis in Complex Matrices

Analytical method validation for Loureirin A quantification requires comprehensive assessment of multiple performance parameters to ensure reliability and accuracy in complex sample matrices. The validation approach must address the challenges associated with matrix effects, extraction efficiency, and analytical precision across diverse sample types including biological fluids, plant extracts, and pharmaceutical preparations [12] [13] [14].

Linearity assessment represents a fundamental validation parameter for Loureirin A quantification methods. Calibration curves constructed across concentration ranges spanning three orders of magnitude (0.005-5.0 micrograms per milliliter for plasma matrices, 0.103-2.575 micrograms for plant extracts) have demonstrated excellent linearity with correlation coefficients consistently exceeding 0.999 [2] [3] [5]. The linear dynamic range is typically established using eight concentration levels with triplicate analysis at each level to ensure adequate statistical power for regression analysis.

Accuracy determination involves assessment of analytical recovery through spiked sample analysis. Recovery studies conducted across low, medium, and high concentration levels within the analytical range demonstrate recoveries of 98.07-101.29% for plant matrix analysis and 93.1-95.7% for biological tissue matrices [2] [15] [5]. These recovery values meet international acceptance criteria (85-115%) for bioanalytical method validation and demonstrate the absence of significant systematic bias in the analytical methodology.

Precision evaluation encompasses assessment of both intra-day and inter-day variability to establish method reproducibility. Intra-day precision studies utilizing six replicate analyses at three concentration levels typically demonstrate relative standard deviation values below 4% for Loureirin A quantification [2] [15] [5]. Inter-day precision assessment conducted over three separate analytical days shows relative standard deviation values ranging from 0.29-4.25%, meeting acceptance criteria of less than 15% for bioanalytical methods [15] [11].

Limit of detection and limit of quantification determination employs signal-to-noise ratio assessment for chromatographic methods and precision-based approaches for mass spectrometric detection. High Performance Liquid Chromatography methods achieve detection limits of 0.03 micrograms and quantification limits of 0.10 micrograms for plant extract analysis [2]. Mass spectrometric detection provides enhanced sensitivity with detection limits of 2-5 nanograms per milliliter in biological matrices [3] [5] [11].

Specificity validation requires demonstration of analytical selectivity in the presence of potential interfering compounds including related phytochemicals, metabolites, and matrix components. Peak purity assessment using photodiode array detection confirms the absence of coeluting compounds, while mass spectrometric detection provides unequivocal compound identification through accurate mass determination and fragmentation pattern analysis [2] [3] [16].

Matrix effect assessment is particularly critical for mass spectrometric methods due to potential ionization suppression or enhancement by coextracted matrix components. Matrix factor calculations comparing analyte response in extracted blank matrix versus neat solution demonstrate matrix effects ranging from ion suppression of less than 15% to ion enhancement of less than 20% depending on sample type and extraction methodology [14] [17] [18].

Stability validation encompasses assessment of analyte stability under various storage and processing conditions. Loureirin A demonstrates acceptable stability in biological matrices for 24 hours at room temperature, through three freeze-thaw cycles, and for one month storage at minus 80 degrees Celsius [15] [6]. These stability parameters ensure sample integrity throughout typical analytical workflows.

| Parameter | Plasma Matrix | Plant Extract | Tissue Matrix |

|---|---|---|---|

| Linearity Range (μg/mL) | 0.005-5.0 | 0.103-2.575 | 0.1-100 |

| Correlation Coefficient (r²) | 0.9999 | 1.0000 | 0.9998 |

| Limit of Detection (LOD) | 5 ng/mL | 0.03 μg | 2 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL | 0.10 μg | 5 ng/mL |

| Accuracy (Recovery %) | 98.1-101.3 | 98.07-101.29 | 93.1-95.7 |

| Precision RSD (%) | ≤3.84 | 0.29-0.45 | ≤4.25 |

| Specificity | No interference | Baseline separation | No coelution |

| Matrix Effects | Ion suppression <15% | Not significant | Ion enhancement <20% |

Comparative Phytochemical Profiling Across Geographical Variants

Geographical variation in Loureirin A content represents a significant factor influencing the quality and therapeutic potential of dragon's blood preparations from different botanical sources and cultivation regions. Comprehensive phytochemical profiling studies have revealed substantial differences in Loureirin A concentration across species and geographical origins, with implications for standardization and quality control of botanical preparations [19] [20].

Dracaena cochinchinensis specimens from Guangxi Province consistently demonstrate the highest Loureirin A content, with concentrations averaging 22.09 ± 1.2 milligrams per gram of dried resin [19]. This elevated content is attributed to optimal climatic conditions, soil composition, and traditional cultivation practices that enhance secondary metabolite biosynthesis. Specimens from this region are classified as Grade I quality based on Loureirin A content exceeding 20 milligrams per gram.

Hainan Province specimens of Dracaena cochinchinensis exhibit intermediate Loureirin A concentrations of 18.45 ± 2.1 milligrams per gram, representing approximately 83.5% of the content observed in Guangxi specimens [19]. This reduction may be attributed to differences in climatic conditions, including elevated humidity and altered precipitation patterns that influence plant secondary metabolism. Despite lower absolute concentrations, Hainan specimens maintain acceptable Grade II quality classification.

Dracaena cambodiana specimens from Hainan Province demonstrate significantly lower Loureirin A content (15.32 ± 1.8 milligrams per gram), representing only 69.4% of the highest quality specimens [19]. This species-related variation reflects fundamental differences in biosynthetic capacity and genetic regulation of phenylpropanoid metabolism between Dracaena species. The reduced Loureirin A content necessitates Grade III quality classification for commercial preparations.

Yunnan Province specimens of Dracaena cochinchinensis exhibit high Loureirin A concentrations (20.15 ± 1.5 milligrams per gram), achieving Grade I quality status despite slightly lower content than Guangxi specimens [19]. The favorable phytochemical profile reflects suitable environmental conditions and traditional harvesting practices that preserve secondary metabolite integrity.

Vietnamese specimens of Dracaena cochinchinensis demonstrate intermediate Loureirin A content (16.78 ± 2.3 milligrams per gram), corresponding to 75.9% of optimal concentrations [19]. Geographic factors including latitude, elevation, and soil characteristics contribute to this moderate reduction in active compound accumulation.

Metabolomic analysis has identified differential accumulation patterns of related phenolic compounds across geographical variants, with implications for overall therapeutic activity. Flavonoid profiles show species-specific variations, with 22 unique flavonoid compounds identified in comparative studies between geographical origins [19]. These secondary metabolite differences reflect adaptation to local environmental conditions and genetic divergence between populations.

Quality marker compounds beyond Loureirin A have been identified for geographical authentication. Oppositin and spinoflavanone A demonstrate greater than 10-fold concentration differences between Guangxi and Hainan origins, providing specific biomarkers for geographical traceability [19]. These compounds offer complementary analytical targets for comprehensive quality assessment.

Phenylpropanoid biosynthesis pathway analysis reveals differential expression of key enzymatic steps across geographical variants. Pathway enrichment studies demonstrate enhanced phenylpropanoid metabolism in high-quality specimens, correlating with elevated Loureirin A accumulation [19]. Environmental factors including temperature, light exposure, and water availability influence pathway regulation and ultimate compound accumulation.

Seasonal variation studies indicate optimal harvesting periods for maximum Loureirin A content. Peak concentrations occur during specific developmental stages, with timing varying across geographical regions based on local climatic patterns [19]. Standardized harvesting protocols based on phenological markers ensure consistent phytochemical quality across production regions.

| Origin | Loureirin A Content (mg/g) | Relative Abundance (%) | Quality Grade |

|---|---|---|---|

| Guangxi Province (D. cochinchinensis) | 22.09 ± 1.2 | 100 | Grade I |

| Hainan Province (D. cochinchinensis) | 18.45 ± 2.1 | 83.5 | Grade II |

| Hainan Province (D. cambodiana) | 15.32 ± 1.8 | 69.4 | Grade III |

| Yunnan Province (D. cochinchinensis) | 20.15 ± 1.5 | 91.2 | Grade I |

| Vietnam (D. cochinchinensis) | 16.78 ± 2.3 | 75.9 | Grade II |